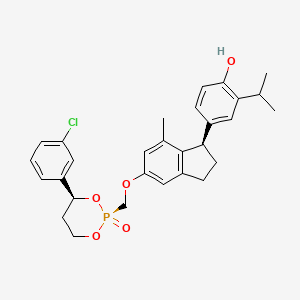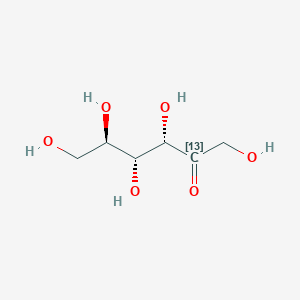
D-Fructose-2-13C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Fructose-2-13C: is a stable isotope-labeled compound where the carbon at the second position of the fructose molecule is replaced with carbon-13. This isotopic labeling is used extensively in research to trace metabolic pathways and study biochemical processes. The molecular formula of this compound is 13CC5H12O6, and it has a molecular weight of 181.15 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the use of 13C-labeled glucose as a starting material, which is then isomerized to produce D-Fructose-2-13C .
Industrial Production Methods: : Industrial production of this compound is generally carried out in specialized facilities equipped to handle isotopic labeling. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the incorporation of the carbon-13 isotope at the desired position. The final product is purified to achieve high isotopic and chemical purity .
Análisis De Reacciones Químicas
Types of Reactions: : D-Fructose-2-13C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to study the metabolic fate of fructose in biological systems.
Common Reagents and Conditions: : Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the isotopic label .
Major Products Formed: : The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation of this compound can produce 13C-labeled gluconic acid, while reduction can yield 13C-labeled sorbitol .
Aplicaciones Científicas De Investigación
Chemistry: : In chemistry, D-Fructose-2-13C is used as a tracer to study reaction mechanisms and metabolic pathways. It helps in understanding the fate of fructose in various chemical reactions .
Biology: : In biological research, this compound is used to investigate the metabolism of fructose in cells and tissues. It is particularly useful in studying the role of fructose in energy production and storage .
Medicine: : In medical research, this compound is used to study metabolic disorders such as diabetes and fructose intolerance. It helps in understanding how fructose is processed in the body and the impact of its metabolism on health .
Industry: : In the industrial sector, this compound is used in the production of labeled compounds for research and development. It is also used in quality control processes to ensure the purity and consistency of products .
Mecanismo De Acción
The mechanism of action of D-Fructose-2-13C involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The carbon-13 label allows researchers to track the movement and transformation of fructose in these pathways. This helps in understanding the role of fructose in energy metabolism, carbon metabolism, and related processes .
Comparación Con Compuestos Similares
Similar Compounds: : Similar compounds to D-Fructose-2-13C include D-Fructose-1-13C, D-Fructose-13C6, and D-Glucose-2-13C. These compounds also have carbon-13 isotopic labeling but at different positions or in different molecules .
Uniqueness: : The uniqueness of this compound lies in its specific labeling at the second carbon position, which makes it particularly useful for studying specific metabolic pathways and reactions involving the second carbon of fructose. This targeted labeling provides detailed insights into the biochemical processes that involve fructose .
Propiedades
Fórmula molecular |
C6H12O6 |
|---|---|
Peso molecular |
181.15 g/mol |
Nombre IUPAC |
(3S,4R,5R)-1,3,4,5,6-pentahydroxy(213C)hexan-2-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i4+1 |
Clave InChI |
BJHIKXHVCXFQLS-WMPUJKKESA-N |
SMILES isomérico |
C([C@H]([C@H]([C@@H]([13C](=O)CO)O)O)O)O |
SMILES canónico |
C(C(C(C(C(=O)CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


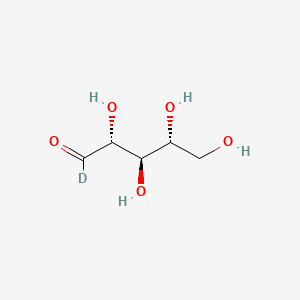
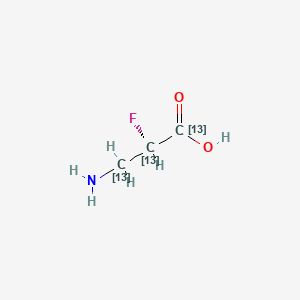
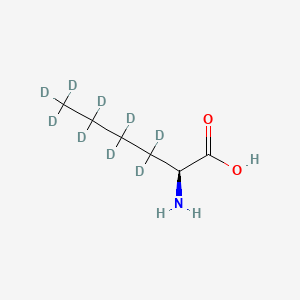
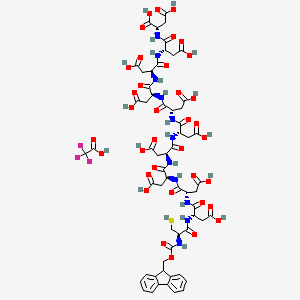
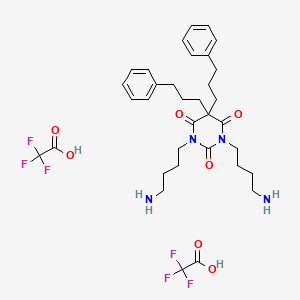
![(2S,3R,4S,5S,6R)-2-deuterio-2-[(2S,3R,4S,5S,6R)-2-deuterio-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12412450.png)

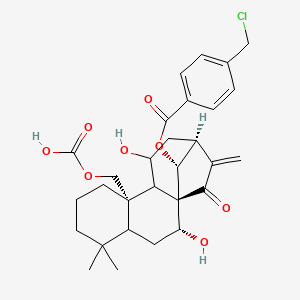
![[2-methoxy-4-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] N-methyl-N-[2-[methyl-[3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoyl]amino]ethyl]carbamate](/img/structure/B12412457.png)
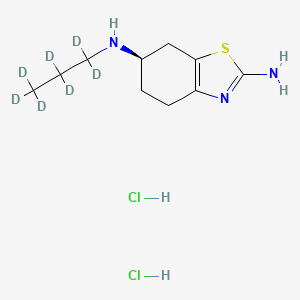


![2-[(4E,8E,12E,16E)-21-[1-[(Z)-(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5,6-dihydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-5,11,17,19-tetramethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide](/img/structure/B12412482.png)
